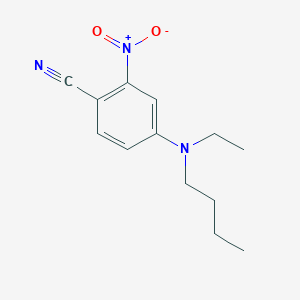![molecular formula C21H23NO B12531858 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one CAS No. 141921-91-7](/img/structure/B12531858.png)
2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-phenyl-2-azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one typically involves the reaction of benzylamine with a suitable ketone under acidic or basic conditions. One common method involves the use of a cyclization reaction where the benzylamine reacts with a ketone in the presence of a catalyst to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
- 3-phenyl-2-azaspiro[3.5]nonan-1-one
- 2-benzyl-1-phenyl-2-azaspiro[3.5]nonan-3-one
Uniqueness
2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
141921-91-7 |
|---|---|
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-benzyl-1-phenyl-2-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C21H23NO/c23-20-21(14-8-3-9-15-21)19(18-12-6-2-7-13-18)22(20)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI-Schlüssel |
JOODOXQLEQXCAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
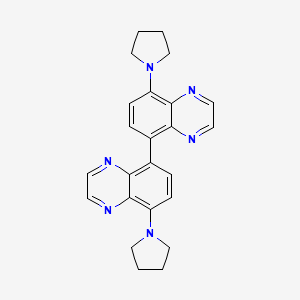
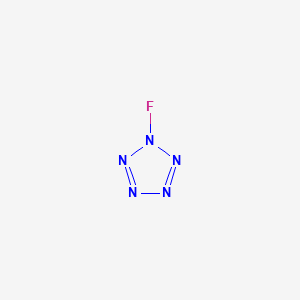
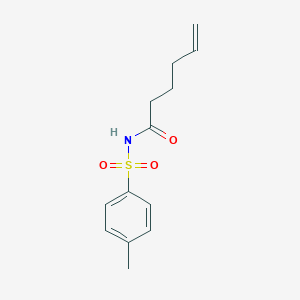
![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)
![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
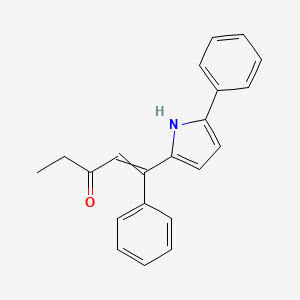
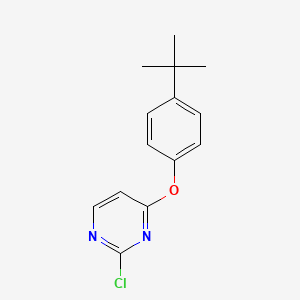
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
